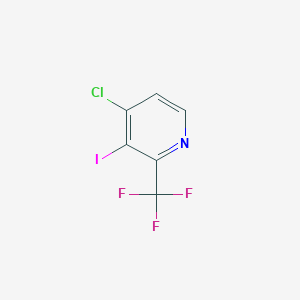

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine

Descripción

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with a trifluoromethyl (-CF₃) group at position 2, iodine (I) at position 3, and chlorine (Cl) at position 4. This compound is of significant interest in medicinal and agrochemical research due to the electronic and steric effects imparted by its substituents. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogens (Cl and I) enable further functionalization via cross-coupling reactions.

Propiedades

IUPAC Name |

4-chloro-3-iodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3IN/c7-3-1-2-12-5(4(3)11)6(8,9)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPMNUJVAUFNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Common Reagents and Conditions

- Halogenating Agents : Iodine and chlorine sources (e.g., N-chlorosuccinimide).

- Catalysts : Copper salts.

- Solvents : Inert solvents like dichloromethane or acetonitrile.

- Temperature : Elevated temperatures (up to 150°C) for complete halogenation.

Industrial Production Considerations

Industrial production may involve continuous flow reactors to enhance yield and purity. Implementing green chemistry principles can improve sustainability.

Chemical Reactions Analysis

Types of Reactions

- Substitution Reactions : Halogen atoms can be substituted with other functional groups.

- Coupling Reactions : Suzuki-Miyaura coupling can form complex molecules.

- Oxidation and Reduction : These reactions can modify the compound further.

Common Reagents and Conditions

- Nucleophilic Substitution : Sodium azide or potassium thiolate under mild conditions.

- Oxidation : Potassium permanganate or hydrogen peroxide.

- Coupling Reactions : Palladium catalysts and boronic acids.

Data Tables for Related Compounds

While specific data for 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is limited, related compounds provide insight into potential synthesis conditions:

| Compound | Starting Material | Reaction Conditions | Yield |

|---|---|---|---|

| 3-Chloro-4-iodo-2-(trifluoromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | Iodine, Cu catalyst, inert atmosphere | High |

| 2-Chloro-4-iodo-5-methylpyridine | 2-Chloro-5-methylpyridine | Nitration, reduction, diazotization, iodination | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Agrochemical Applications

The compound is primarily utilized in the agrochemical industry, where its derivatives serve as effective pesticides and herbicides. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, enhancing the efficacy of agrochemical formulations.

1.1. Pesticide Development

- Flonicamid : A notable derivative of trifluoromethylpyridine, flonicamid acts as an insecticide targeting aphids and other pests. Its mechanism involves modulation of the chordotonal organs in insects, disrupting their feeding behavior .

- Synthesis Pathway : The synthesis of such agrochemicals often involves the chlorination and iodination of pyridine derivatives to introduce necessary functional groups that enhance biological activity .

Pharmaceutical Applications

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine also finds extensive use in pharmaceutical research. Its derivatives are explored for their potential therapeutic effects against various diseases.

2.1. Drug Development

- Antimicrobial Agents : Research indicates that compounds containing the trifluoromethylpyridine moiety exhibit antimicrobial properties, making them candidates for developing new antibiotics .

- Cancer Therapeutics : Some derivatives are being studied for their ability to inhibit cancer cell proliferation, showcasing potential as anticancer agents by targeting specific molecular pathways involved in tumor growth .

Synthesis Techniques

The synthesis of this compound typically involves several methodologies that allow for efficient incorporation of halogenated groups.

3.1. Halogenation Methods

- Chlorination and Iodination : These processes are crucial for introducing the chlorine and iodine atoms into the pyridine ring, which can be achieved through electrophilic aromatic substitution reactions or direct halogenation techniques .

3.2. Trifluoromethylation

- The introduction of the trifluoromethyl group is often accomplished via reactions involving trifluoromethylating agents such as trifluoromethyl iodide or via transition metal-catalyzed methods that facilitate the incorporation of CF₃ groups into organic molecules .

4.1. Case Study: Flonicamid Synthesis

A detailed study on flonicamid synthesis highlighted the effective use of this compound as a precursor, demonstrating its role in creating more complex structures that exhibit improved pest control properties.

4.2. Research on Antimicrobial Activity

Recent investigations into the antimicrobial efficacy of trifluoromethylpyridine derivatives have shown promising results against a range of bacterial strains, indicating potential pathways for developing new antibacterial agents.

Mecanismo De Acción

The mechanism of action of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group enhances its reactivity and ability to form stable complexes with enzymes and receptors. This compound can inhibit or activate various biochemical pathways, depending on its structure and the nature of the target .

Comparación Con Compuestos Similares

Structural and Physical Properties

Key analogs and their properties are compared below:

*Calculated based on molecular formula.

Key Observations :

- Substituent Positioning : The position of halogens significantly impacts reactivity. For example, iodine at position 3 (target compound) vs. position 4 (CAS 590371-73-6) alters steric accessibility for nucleophilic substitution .

- Melting Points : Simpler analogs like 2-chloro-5-iodopyridine exhibit lower melting points (99°C) compared to multi-halogenated derivatives, which often exceed 200°C due to enhanced crystallinity .

Actividad Biológica

4-Chloro-3-iodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound, characterized by the presence of both chlorine and iodine atoms along with a trifluoromethyl group, may exhibit diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several steps, including halogenation and functional group transformations. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can significantly influence their biological activity.

Table 1: Summary of Synthesis Methods

| Method | Description |

|---|---|

| Halogenation | Introduction of chlorine and iodine via electrophilic substitution. |

| Functionalization | Addition of functional groups to enhance activity. |

| Optimization | Modifications to improve solubility and potency. |

Antimicrobial Activity

Recent studies have indicated that compounds containing trifluoromethylpyridine moieties demonstrate significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of the trifluoromethyl group is often linked to increased potency.

Case Study: Antimicrobial Efficacy

A study evaluated the antibacterial activity of several trifluoromethylpyridine derivatives, revealing that those with halogen substitutions exhibited enhanced inhibition zones compared to non-halogenated analogs .

Table 2: Antibacterial Activity Data

| Compound | Concentration (mg/L) | Inhibition Zone (mm) |

|---|---|---|

| E1 | 100 | 40 ± 1.2 |

| E2 | 50 | 26 ± 0.3 |

| E3 | 100 | 53 ± 2.5 |

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. The compound's structure suggests that it may interfere with cellular mechanisms involved in tumor growth.

Mechanistic Insights

Research indicates that the trifluoromethyl substituent can modulate the interaction with biological targets, potentially leading to apoptosis in cancer cells. For example, the compound showed an IC50 value of 29.1 µM against MDA-MB453 breast cancer cells, demonstrating moderate efficacy .

In Vivo Studies

In vivo studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. One notable study assessed its efficacy in a mouse model infected with Mycobacterium tuberculosis, where it was administered at varying doses. Although it maintained plasma concentrations above the minimum inhibitory concentration (MIC), it did not significantly reduce lung bacterial loads compared to standard treatments like rifampin .

Q & A

Q. What synthetic routes are commonly employed for the preparation of 4-Chloro-3-iodo-2-(trifluoromethyl)pyridine?

The synthesis typically involves sequential halogenation and functionalization of the pyridine ring. A representative approach includes:

Chlorination : Introducing chlorine at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions.

Trifluoromethylation : Utilizing Cu-mediated cross-coupling (e.g., Ullmann-type reactions) or direct electrophilic substitution to install the CF₃ group at the 2-position.

Iodination : Selective iodination at the 3-position via directed ortho-metalation (e.g., LDA/iodine) or halogen exchange reactions .

Critical Note : Reaction temperatures and catalysts (e.g., Pd for coupling reactions) significantly influence regioselectivity and yield.

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and electronic environments (e.g., downfield shifts for iodine/CF₃ groups).

- X-ray Diffraction (XRD) : Resolves steric effects of bulky substituents and validates molecular geometry.

- Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., chlorine/iodine signatures) .

- FT-IR : Identifies functional groups (C-I stretch at ~500 cm⁻¹, C-F vibrations ~1100–1200 cm⁻¹).

Q. What safety protocols are critical during experimental handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and N95 masks to avoid inhalation/contact.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent degradation.

- Waste Disposal : Segregate halogenated waste and consult certified agencies for incineration (prevents environmental release of toxic byproducts) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model:

- Electron Density Distribution : Localize reactive sites (e.g., electron-deficient C-I bond for nucleophilic substitution).

- Thermochemistry : Estimate activation energies for reactions like iodination or CF₃ group stability under thermal stress.

- Solvent Effects : Simulate solvation models (PCM) to optimize reaction conditions .

Example : Exact exchange functionals (e.g., hybrid DFT) improve accuracy for halogen bonding interactions by ~2.4 kcal/mol .

Q. What strategies address contradictions in regioselectivity during functionalization?

- Directing Group Engineering : Introduce temporary groups (e.g., -NH₂) to steer iodination/chlorination.

- Kinetic vs. Thermodynamic Control : Vary temperature (low temp favors kinetic products) or use bulky bases (e.g., LDA) to block undesired sites.

- Computational Screening : Pre-screen substituent effects via DFT to prioritize synthetic pathways .

Q. How does this compound serve as a model substrate for regioexhaustive functionalization?

Its halogen/CF₃ substituents enable systematic studies:

Q. What bioactivity insights are derived from structural analogs of this compound?

- Antitumor Activity : Pyridines with chloro/trifluoromethyl groups inhibit kinases (e.g., p38 MAPK) by mimicking ATP-binding motifs.

- Antimicrobial Potential : Iodo substituents enhance lipophilicity, improving membrane penetration against Gram-negative bacteria .

Methodological Considerations

Q. How to optimize reaction yields in multi-step syntheses?

- Stepwise Monitoring : Use TLC/GC-MS after each step to isolate intermediates.

- Catalyst Screening : Test Pd/Cu systems for coupling efficiency (e.g., Pd(OAc)₂ vs. PdCl₂).

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of halogenated intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.